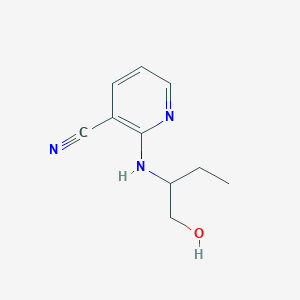
2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile is a chemical compound that belongs to the pyridine family. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. This compound has been extensively studied for its potential use in the treatment of type 2 diabetes mellitus.
Mécanisme D'action
The mechanism of action of 2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile involves the inhibition of 2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile, an enzyme that is involved in the degradation of incretin hormones. Incretin hormones play a crucial role in the regulation of glucose metabolism by stimulating insulin secretion and reducing glucagon secretion. By inhibiting 2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile, 2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile increases the levels of incretin hormones, leading to improved glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile include improved glucose tolerance and insulin sensitivity, as well as a reduction in blood glucose levels. It has also been shown to have a low risk of hypoglycemia, which is a common side effect of many diabetes medications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile in lab experiments include its potent inhibition of 2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile and its low risk of hypoglycemia. However, its synthesis is a multistep process, which may limit its use in large-scale experiments.
Orientations Futures
For research on 2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile include its potential use in combination therapy with other diabetes medications. Additionally, further studies are needed to determine its long-term safety and efficacy in human subjects. Finally, research is needed to explore its potential use in the treatment of other metabolic disorders.
Méthodes De Synthèse
The synthesis of 2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile can be achieved through a multistep process. The first step involves the reaction of 2-pyridinecarboxaldehyde with 2-aminobutanol to form the corresponding Schiff base. This Schiff base is then reacted with cyanogen bromide to obtain the desired compound.
Applications De Recherche Scientifique
2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile has been extensively studied for its potential use in the treatment of type 2 diabetes mellitus. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, it has been found to have a low risk of hypoglycemia, which is a common side effect of many diabetes medications.
Propriétés
IUPAC Name |
2-(1-hydroxybutan-2-ylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-2-9(7-14)13-10-8(6-11)4-3-5-12-10/h3-5,9,14H,2,7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNBLZLXVCYNMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=C(C=CC=N1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydroxybutan-2-ylamino)pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-iodophenyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7541280.png)


![4-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-methylamino]butanoic acid](/img/structure/B7541302.png)
![1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid](/img/structure/B7541308.png)
![3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid](/img/structure/B7541313.png)
![4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid](/img/structure/B7541318.png)

![5-[(5-Fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7541342.png)
![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]benzoic acid](/img/structure/B7541350.png)

![N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide](/img/structure/B7541366.png)

